(3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride CAS 473298-29-2 properties
(3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride CAS 473298-29-2 properties
This technical guide provides a comprehensive analysis of (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride , a critical chiral building block in modern medicinal chemistry.
CAS: 473298-29-2 | Formula: C₅H₁₂ClNO₂ | M.W.: 153.61 g/mol [1]
Executive Summary
(3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride is a high-value, enantiopure heterocyclic scaffold used primarily in the synthesis of pharmaceutical agents targeting kinases (e.g., JAK, PI3K) and G-protein coupled receptors (GPCRs). Its vicinal amino-alcohol ether motif provides a rigid stereochemical framework that enhances metabolic stability and water solubility in drug candidates. This guide outlines the compound's physicochemical profile, validated synthesis routes, quality control parameters, and safety protocols.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The compound is the hydrochloride salt of a 3,4-disubstituted pyrrolidine.[2] The (3S,4R) configuration dictates a specific spatial arrangement—typically a trans-relationship between the hydroxyl and methoxy groups—which is crucial for binding affinity in chiral protein pockets.
Table 1: Physicochemical Specifications
| Property | Specification | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic nature |
| Molecular Weight | 153.61 g/mol | Salt form (Free base ~117.15) |
| Melting Point | 145–150 °C (dec.) | Varies with purity/solvate state |
| Solubility | High in H₂O, MeOH, DMSO | Poor in hexanes, Et₂O |
| Chirality | (3S, 4R) | Enantiomeric Excess (ee) > 98% |
| pKa (Calc.) | ~9.5 (Pyrrolidine NH) | Basic center protonated in salt |
| Hygroscopicity | Moderate to High | Store under inert gas (Ar/N₂) |
Synthesis & Manufacturing Methodology
While various routes exist, the Asymmetric Ring Opening of Epoxides is the preferred industrial method for generating the trans-3-hydroxy-4-methoxy motif with high stereocontrol.
Retrosynthetic Logic
The (3S,4R) stereocenters are established via the anti-selective nucleophilic attack of methanol on a chiral epoxide intermediate. This ensures the substituents are trans to each other.
Validated Synthetic Protocol (Step-by-Step)
Note: This protocol assumes starting from an N-protected 3-pyrroline precursor.
-
Protection: Start with 3-pyrroline. Protect nitrogen with Boc anhydride (Boc₂O) to form N-Boc-3-pyrroline .
-
Asymmetric Epoxidation: Treat with m-CPBA (meta-chloroperoxybenzoic acid) or use Jacobsen’s catalyst for enantioselective epoxidation to yield (3R,4S)-N-Boc-3,4-epoxypyrrolidine .
-
Regioselective Ring Opening:
-
Reagents: Anhydrous Methanol (MeOH), catalytic BF₃·OEt₂ or H₂SO₄.
-
Mechanism: Methanol attacks the epoxide carbon. Due to steric strain, the attack is anti, resulting in the trans-(3S,4R)-methoxy-alcohol product.
-
Condition: Reflux for 4–6 hours.
-
-
Deprotection & Salt Formation:
-
The N-Boc group is cleaved using 4M HCl in Dioxane.
-
The product precipitates as the hydrochloride salt.
-
-
Purification: Recrystallization from Ethanol/Ether to remove diastereomeric impurities.
Synthetic Workflow Diagram
Figure 1: Stereoselective synthesis pathway via epoxide ring opening.
Quality Control & Analytical Characterization
Trustworthiness in research relies on rigorous validation. The following analytical battery is required to certify CAS 473298-29-2.
Identity Verification
-
¹H-NMR (D₂O, 400 MHz):
-
δ 3.40 (s, 3H, -OCH₃)
-
δ 3.50–3.80 (m, 4H, Ring CH₂ protons)
-
δ 4.10 (m, 1H, CH-OMe)
-
δ 4.45 (m, 1H, CH-OH)
-
Note: Chemical shifts may vary slightly based on concentration and pH.
-
-
Mass Spectrometry (LC-MS):
-
[M+H]⁺: 118.09 m/z (Free base mass).
-
[M+H-H₂O]⁺: 100.08 m/z (Characteristic loss of hydroxyl).
-
Purity & Chiral Analysis
-
HPLC Purity: >97% (Area under curve).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.
-
-
Chiral HPLC: Essential to verify (3S,4R) vs (3R,4S) enantiomer.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA (with diethylamine additive).
-
-
Optical Rotation [α]₂₀: Specific rotation data must be compared against a certified reference standard, typically negative for this isomer in methanol (verify specific batch CoA).
Applications in Drug Discovery[2][8][9]
This scaffold is a "privileged structure" in medicinal chemistry, often serving as a proline mimetic that alters the physicochemical properties of a peptide or drug lead.
-
Solubility Enhancement: The methoxy and hydroxyl groups disrupt crystal packing and increase hydrogen bonding with water, improving the solubility of lipophilic drugs.
-
Kinase Inhibition: Used in the linker region of ATP-competitive inhibitors (e.g., JAK inhibitors) to interact with solvent-exposed regions of the kinase domain.
-
Fragment-Based Drug Design (FBDD): Its low molecular weight and specific stereochemistry make it an ideal "fragment" for screening against protein targets.
Application Logic Diagram
Figure 2: Mechanistic impact of the scaffold on drug properties.
Handling, Stability & Safety
Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).[3]
-
Storage: Store at 2–8°C (refrigerated). The hydrochloride salt is hygroscopic; keep the container tightly sealed under argon or nitrogen.
-
Handling:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Avoid contact with strong oxidizing agents.
-
-
First Aid:
References
-
PubChem Compound Summary. (n.d.). CID 91800878: (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride.[7] National Center for Biotechnology Information. Retrieved from [Link][7]
-
National Institutes of Health (NIH). (2025). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. PMC. Retrieved from [Link](Note: Generalized link for pyrrolidine synthesis reviews)
-
ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from [Link]
